5-Amino-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
CAS No. |
62538-20-9 |
|---|---|
Molecular Formula |
C9H8FN3O |
Molecular Weight |
193.18 g/mol |
IUPAC Name |
5-amino-4-(4-fluorophenyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H8FN3O/c10-6-3-1-5(2-4-6)7-8(11)12-13-9(7)14/h1-4H,(H4,11,12,13,14) |
InChI Key |
KFQYDSYXYAQLJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NNC2=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to improve the yield and purity of the final product.
Industrial Production Methods
Industrial production of 5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the pyrazole ring can facilitate interactions with biological macromolecules. The amino group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Pyrazol-3-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Halogen vs. Amino Groups: Bromo/chloro substituents (e.g., ) increase molecular weight and electronegativity but reduce hydrogen-bonding capacity compared to the amino group in the target compound.
- Heterocyclic Extensions : Analogues with benzimidazole () or thiazole () rings exhibit enhanced aromatic interactions but may face synthetic complexity and reduced solubility.
Anti-Tubercular Activity
- The analogue 4-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-(4-fluorophenyl)-5-methyl-2,3-dihydro-1H-3-pyrazolone demonstrated potent anti-tubercular activity (MIC = 1.6 μM against Mtb H37Rv), attributed to its hydrophobic substituents enhancing membrane penetration . In contrast, the target compound’s simpler structure (lacking naphthyl/dichlorophenyl groups) may reduce steric hindrance but could limit potency.
Pesticidal Activity
- Pyrazole derivatives like fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) feature trifluoromethyl and sulfinyl groups, enabling strong insecticidal activity . The target compound’s amino and fluorophenyl groups are less electron-withdrawing, suggesting divergent applications (medicinal vs. pesticidal).
Biological Activity
5-Amino-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorophenyl group, exhibits various pharmacological properties, making it a subject of interest for further research.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 62538-20-9 |
| Molecular Formula | C9H8FN3O |
| Molecular Weight | 193.18 g/mol |
| IUPAC Name | 5-amino-4-(4-fluorophenyl)-1,2-dihydropyrazol-3-one |
| InChI Key | KFQYDSYXYAQLJP-UHFFFAOYSA-N |
Synthesis
The synthesis typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The process leads to the formation of an intermediate hydrazone, which cyclizes to yield the pyrazole structure. Optimizing reaction conditions can enhance yield and purity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of pyrazoles, including this compound, can inhibit cancer cell proliferation. For example, in assays against various human cancer cell lines (e.g., RKO, A-549, MCF-7), significant inhibition was observed with IC50 values ranging from 49.79 µM to 113.70 µM. The most potent derivatives showed over 70% inhibition in certain cell lines .
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives are known for their anti-inflammatory and analgesic effects. The presence of the amino group facilitates interactions with biological targets involved in inflammation pathways, potentially leading to pain relief .
The mechanism through which this compound exerts its effects may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes linked to cancer progression or inflammation.
- Receptor Modulation: Interaction with receptors can alter signaling pathways associated with pain and inflammation.
The fluorine atom enhances binding affinity and metabolic stability, contributing to its biological efficacy .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Study on Anticancer Activity:
- Evaluation of Anti-inflammatory Effects:
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 5-Amino-4-(phenyl)-1H-pyrazol-3(2H)-one | Lacks fluorine; lower metabolic stability | Moderate anticancer activity |
| 5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one | Chlorine instead of fluorine; different binding profile | Variable anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 5-Amino-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with fluorophenyl-substituted β-ketoesters. A Vilsmeier–Haack reaction (using POCl₃ and DMF) is effective for introducing electrophilic substituents to the pyrazole core, as demonstrated in similar fluorophenyl pyrazole syntheses . Optimize yields by controlling stoichiometry (e.g., 1.2 equivalents of hydrazine hydrate) and reaction temperature (80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use HPLC with a C18 column and a buffered mobile phase (e.g., ammonium acetate at pH 6.5, as in ) to assess purity (>98%). Confirm structure via ¹H/¹³C NMR (key signals: NH₂ at δ 4.5–5.0 ppm, fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and FT-IR (stretching vibrations for C=O at ~1650 cm⁻¹ and NH₂ at ~3350 cm⁻¹). X-ray crystallography (as in ) provides definitive confirmation of the dihydro-pyrazol-3-one ring conformation.
Q. What solvent systems are optimal for recrystallization to minimize impurities?
- Methodological Answer : Ethanol/water mixtures (7:3 v/v) are effective for recrystallization due to the compound’s moderate polarity. For fluorophenyl derivatives, adding a small volume of acetic acid (1–2%) can improve crystal formation by protonating the amino group, as described in purification protocols for analogous triazole derivatives .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilic character at the para position, facilitating nucleophilic attack. For example, in reactions with aniline derivatives (e.g., ), the fluorophenyl group directs regioselectivity toward the 4-position of the pyrazole ring. Kinetic studies (monitored via LC-MS) show faster reaction rates compared to non-fluorinated analogs.
Q. What strategies resolve contradictions in reported biological activity data for fluorophenyl-pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize testing using phosphate-buffered saline (pH 7.4) and DMSO concentrations <0.1% to minimize solvent interference. Comparative SAR studies (e.g., ) suggest that minor structural variations (e.g., methyl vs. ethyl groups at position 3) significantly alter bioactivity, necessitating rigorous structural confirmation.
Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model protonation states and degradation pathways. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring correlates with computational predictions. The amino group is prone to oxidation; thus, storage under inert atmosphere (N₂) is recommended.
Q. What are the challenges in designing derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Key challenges include maintaining water solubility while introducing hydrophobic substituents. Use fragment-based drug design (FBDD) to systematically modify the pyrazole core (e.g., adding sulfonyl or triazole moieties ). Biological assays should prioritize target-specific endpoints (e.g., enzyme inhibition IC₅₀) over broad phenotypic screens to reduce noise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
